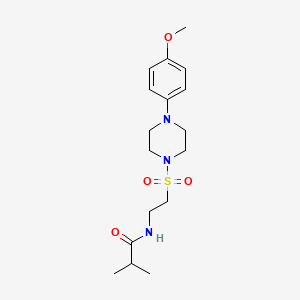

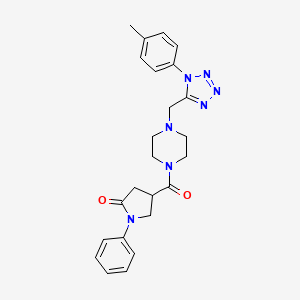

![molecular formula C22H21N3O3S2 B2363395 1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide CAS No. 941952-11-0](/img/structure/B2363395.png)

1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Scientific Research Applications

Synthesis and Pharmacophore Development

- General Synthetic Methods : A general and practical synthetic method has been developed for indoline-5-sulfonic acids with a thiazole heterocycle, essential for creating the indoline-5-sulfonamide pharmacophore (Zhang, Dally, & Bullock, 2004).

- Key Intermediates : The synthesis involves converting select sulfonic acids into their corresponding sulfonyl chlorides, key intermediates in the development of indoline-5-sulfonamide pharmacophores (Zhang, Dally, & Bullock, 2004).

Biological Activity

- Antimicrobial Activity : Compounds derived from similar structural bases have shown potent antimicrobial activity, suggesting the potential antimicrobial applications of 1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide (Rashad et al., 2009).

- Sulfonamide Hybrids : Sulfonamides, including compounds with structures similar to this compound, have been used in the design of hybrid compounds with varied biological activities, such as antibacterial and anti-neuropathic pain activities (Ghomashi et al., 2022).

Anticonvulsant and Antiaggregatory Effects

- Anticonvulsant Activity : Derivatives of sulfonamide thiazole moiety, similar in structure to the compound , have shown promising anticonvulsant activities (Farag et al., 2012).

- Antiaggregatory Activity : Research on indole derivatives with sulfonamide modification, similar to the compound , has revealed potential antiaggregatory activity in human platelets (Sa̧czewski et al., 2000).

Anticancer and Antitumor Potential

- Antiproliferative Agents : Sulfonamide derivatives have been synthesized and evaluated as effective antiproliferative agents, indicating the potential anticancer applications of this compound (El-Gilil, 2019).

Mechanism of Action

properties

IUPAC Name |

1-acetyl-N-(2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazol-8-yl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-13-23-22-19-12-17(5-3-15(19)4-8-21(22)29-13)24-30(27,28)18-6-7-20-16(11-18)9-10-25(20)14(2)26/h3,5-7,11-12,24H,4,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQKFONJJRLGAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)N(CC5)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

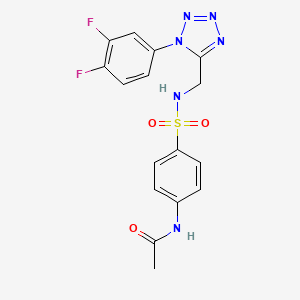

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)

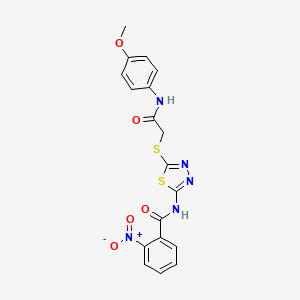

![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)

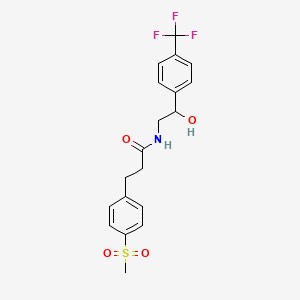

![7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2363318.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)

![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)